7-methyl-2H-1,4-benzothiazin-3(4H)-one 7-methyl-2H-1,4-benzothiazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 30322-02-2
VCID: VC21317822
InChI: InChI=1S/C9H9NOS/c1-6-2-3-7-8(4-6)12-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
SMILES: CC1=CC2=C(C=C1)NC(=O)CS2
Molecular Formula: C9H9NOS
Molecular Weight: 179.24 g/mol

7-methyl-2H-1,4-benzothiazin-3(4H)-one

CAS No.: 30322-02-2

Cat. No.: VC21317822

Molecular Formula: C9H9NOS

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-2H-1,4-benzothiazin-3(4H)-one - 30322-02-2

Specification

CAS No. 30322-02-2
Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
IUPAC Name 7-methyl-4H-1,4-benzothiazin-3-one
Standard InChI InChI=1S/C9H9NOS/c1-6-2-3-7-8(4-6)12-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Standard InChI Key ODJQMWDFNLNCTM-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=O)CS2
Canonical SMILES CC1=CC2=C(C=C1)NC(=O)CS2

Introduction

Chemical Identity and Structural Properties

Basic Identification

7-methyl-2H-1,4-benzothiazin-3(4H)-one is identified by the following properties:

PropertyValue
CAS Number30322-02-2
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
IUPAC Name7-methyl-4H-1,4-benzothiazin-3-one
Standard InChIInChI=1S/C9H9NOS/c1-6-2-3-7-8(4-6)12-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Standard InChIKeyODJQMWDFNLNCTM-UHFFFAOYSA-N
SMILES NotationCC1=CC2=C(C=C1)NC(=O)CS2
PubChem Compound ID689104

The compound features a benzothiazine skeleton with a methyl group at the 7-position, creating a distinct structural profile that influences its chemical behavior and potential applications.

Structural Features

The structure of 7-methyl-2H-1,4-benzothiazin-3(4H)-one consists of a fused ring system comprising a benzene ring and a thiazine ring. The thiazine portion contains nitrogen and sulfur atoms in a six-membered heterocycle. Key structural features include:

  • Benzene ring with a methyl substituent at the 7-position

  • Six-membered thiazine ring containing nitrogen and sulfur heteroatoms

  • Carbonyl group at the 3-position, contributing to its ketone functionality

  • Secondary amine at the 4-position, which can participate in various reactions

  • Sulfur atom that influences the compound's electronic properties and reactivity patterns

This unique structural arrangement confers specific chemical and biological properties that distinguish it from other heterocyclic compounds.

Synthesis and Production Methods

Synthetic Routes

The synthesis of 7-methyl-2H-1,4-benzothiazin-3(4H)-one typically involves the formation of the benzothiazine ring system through carefully controlled condensation reactions. While specific literature on the synthesis of the 7-methyl derivative is limited, general synthetic approaches for benzothiazinones provide insight into viable production methods.

Common synthetic routes include:

  • Cyclization of appropriately substituted 2-aminothiophenol derivatives with α-halo carboxylic acids or their esters

  • Intramolecular cyclization of N-(2-mercaptophenyl)acetamide derivatives

  • Ring closure reactions of 2-mercapto-N-phenylacetamides

These synthetic pathways typically require careful control of reaction conditions to ensure proper formation of the benzothiazine ring system with the methyl group positioned at the desired 7-position.

Reaction Mechanisms

The formation of the benzothiazine ring typically proceeds through nucleophilic attack of the sulfur atom on an electrophilic carbon center, followed by cyclization. The specific positioning of the methyl group at the 7-position necessitates the use of appropriately substituted starting materials to direct substitution patterns in the final product.

Chemical Reactivity

Bromination Reactions

Benzothiazinones, including 7-methyl-2H-1,4-benzothiazin-3(4H)-one, undergo electrophilic aromatic substitution reactions such as bromination. Research has shown that bromination of structurally similar compounds like (2H)-1,4-benzothiazin-3(4H)-ones typically yields 7-bromo derivatives. For the 7-methyl derivative, bromination would likely occur at other available positions on the aromatic ring, such as positions 5, 6, or 8, depending on the directing effects of existing substituents .

Nitration Reactions

Nitration represents another important transformation for benzothiazinone compounds. The nitration patterns of benzothiazinones vary depending on reaction conditions and existing substituents. By analogy with similar compounds, nitration of 7-methyl-2H-1,4-benzothiazin-3(4H)-one would likely produce derivatives with nitro groups at positions other than the 7-position, which is already occupied by the methyl substituent .

Other Notable Transformations

The compound can potentially undergo various other reactions characteristic of its functional groups:

  • N-alkylation or N-acylation at the secondary amine position

  • Modifications of the carbonyl group through nucleophilic addition

  • Oxidation of the sulfur atom to form sulfoxides or sulfones

  • Reduction of the carbonyl group to produce alcohol derivatives

  • Ring-opening reactions under specific conditions

These transformations provide avenues for creating diverse derivatives with modified properties and potential applications.

Analytical Characterization

Spectroscopic Analysis

Characterization of 7-methyl-2H-1,4-benzothiazin-3(4H)-one typically employs several complementary spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the compound. Key NMR signals would include:

  • Aromatic proton signals from the benzene ring

  • Methyl group signal at approximately 2.2-2.5 ppm (as a singlet)

  • Methylene protons adjacent to the sulfur atom

  • N-H proton signal (which may appear broad due to exchange)

13C NMR would show characteristic signals for the carbonyl carbon, aromatic carbons, methyl carbon, and methylene carbon adjacent to sulfur.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • N-H stretching (approximately 3200-3400 cm-1)

  • C=O stretching (approximately 1650-1700 cm-1)

  • Aromatic C=C stretching (approximately 1450-1600 cm-1)

  • C-S stretching (approximately 600-700 cm-1)

These spectral features provide confirmatory evidence of the compound's functional groups and structural integrity.

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak at m/z 179, corresponding to the molecular weight of 7-methyl-2H-1,4-benzothiazin-3(4H)-one. Fragmentation patterns would likely include cleavage of the thiazine ring and loss of the methyl group, providing additional structural confirmation.

Comparison with Related Compounds

Structural Analogs

The properties of 7-methyl-2H-1,4-benzothiazin-3(4H)-one can be better understood by comparing it with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
7-methyl-2H-1,4-benzothiazin-3(4H)-oneC9H9NOS179.24Reference compound
2H-1,4-benzothiazin-3(4H)-oneC8H7NOS165.21Lacks the methyl substituent
7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-oneC9H8ClNOS213.68Contains chloro and methyl substituents
7-Methoxy-1,4-benzothiazin-3-oneC9H9NO2S195.24Contains methoxy rather than methyl group

The presence of different substituents on the benzothiazine scaffold alters the electronic properties, steric factors, and potential interaction patterns with biological targets, resulting in distinct chemical and biological profiles .

Benzoxazine versus Benzothiazine Compounds

While benzothiazines like 7-methyl-2H-1,4-benzothiazin-3(4H)-one contain a sulfur atom in the heterocyclic ring, related benzoxazines contain an oxygen atom instead. This substitution of sulfur with oxygen significantly affects properties such as:

  • Ring size and geometry due to different atomic radii

  • Electronic distribution within the heterocyclic system

  • Chemical reactivity patterns

  • Hydrogen bonding capabilities

  • Metabolic stability

Bromination studies have shown that both benzothiazines and benzoxazines tend to form 7-bromo derivatives, indicating some similarities in their reactivity patterns despite the different heteroatoms .

Future Research Directions

Synthetic Development

Future research on 7-methyl-2H-1,4-benzothiazin-3(4H)-one could focus on:

  • Developing more efficient and selective synthetic routes

  • Creating libraries of derivatives with various substitution patterns

  • Exploring green chemistry approaches to its synthesis

  • Investigating asymmetric synthesis for potential stereoisomers

Biological Evaluation

Additional studies are needed to fully characterize the biological profile of 7-methyl-2H-1,4-benzothiazin-3(4H)-one, including:

  • Systematic screening against various biological targets

  • Structure-activity relationship studies with closely related derivatives

  • Mechanistic investigations of any observed biological activities

  • Exploration of potential therapeutic applications

  • Toxicological evaluations

Material Science Applications

Beyond medicinal chemistry, investigation of potential applications in material science could include:

  • Coordination chemistry with various metals

  • Development of sensors or optical materials

  • Exploration of electronic properties for specialized applications

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